5,6-Méthylènedioxy-2-aminoindan
Vue d'ensemble
Description
5,6-Methylenedioxy-2-aminoindane is a synthetic compound developed in the 1990s by a team led by David E. Nichols at Purdue University . It is known for its non-neurotoxic and highly selective serotonin releasing properties, producing entactogen effects in humans . This compound is an analogue of 3,4-methylenedioxymethamphetamine, but with distinct pharmacological properties due to its indane ring system .
Applications De Recherche Scientifique
5,6-Methylenedioxy-2-aminoindane has several scientific research applications:
Chemistry: It is used as a reference compound in the study of serotonin releasing agents and their analogues.
Medicine: Research explores its potential use in treating mental health conditions like anxiety and depression.
Industry: It is investigated for its potential as a safer alternative to other psychoactive substances.
Mécanisme D'action
Target of Action
MDAI, also known as 5,6-Methylenedioxy-2-aminoindan, primarily targets the serotonin transporter (SERT) . It has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine with IC50 values of 512 nM, 5,920 nM, and 1,426 nM, respectively . This demonstrates that MDAI has selective affinity for the SERT .
Mode of Action
MDAI acts as a non-neurotoxic and highly selective serotonin releasing agent (SSRA) in vitro . It is a potent releaser of serotonin, while effectively inhibiting the reuptake of serotonin . This interaction with its target leads to greater extracellular concentrations of monoamine neural transmitters, most significantly serotonin .
Biochemical Pathways
The primary biochemical pathway affected by MDAI is the serotonergic pathway . By selectively releasing serotonin in the brain and inhibiting its reuptake, MDAI influences the serotonergic pathway and its downstream effects .
Pharmacokinetics
It is known that mdai is orally administered .
Result of Action
The molecular and cellular effects of MDAI’s action are primarily related to its impact on serotonin levels. By increasing extracellular concentrations of serotonin, MDAI produces entactogen effects in humans . These effects are similar to those produced by MDMA, but MDAI is less potent than MDMA .
Analyse Biochimique
Biochemical Properties
5,6-Methylenedioxy-2-aminoindane plays a significant role in biochemical reactions by selectively releasing serotonin. It inhibits the reuptake of serotonin, dopamine, and norepinephrine with IC50 values of 512 nM, 5,920 nM, and 1,426 nM, respectively . This demonstrates its selective affinity for the serotonin transporter (SERT). In animals treated with reserpine and 5,6-Methylenedioxy-2-aminoindane, greater extracellular concentrations of monoamine neurotransmitters, most significantly serotonin, were observed .
Cellular Effects
5,6-Methylenedioxy-2-aminoindane influences various types of cells and cellular processes by selectively releasing serotonin in the brain. This compound has little effect on dopamine or noradrenaline levels, producing empathogenic effects without any stimulant action . It has been shown to increase blood pressure similar to 125 mg of MDMA but does not increase heart rate or body temperature . Additionally, it increases cortisol and prolactin levels .
Molecular Mechanism
At the molecular level, 5,6-Methylenedioxy-2-aminoindane exerts its effects by binding to the serotonin transporter (SERT) and inhibiting the reuptake of serotonin, dopamine, and norepinephrine . This results in increased extracellular concentrations of these neurotransmitters, particularly serotonin . The chemical structure of 5,6-Methylenedioxy-2-aminoindane is indirectly derived from that of the illicit drug MDA, but the alpha-methyl group of the alkyl amino amphetamine side chain has been bound back to the benzene nucleus to form an indane ring system, which changes its pharmacological properties substantially .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Methylenedioxy-2-aminoindane have been observed to change over time. The compound is stable and does not degrade quickly. In in vitro and in vivo studies, it has been shown to produce long-term effects on cellular function, including increased extracellular concentrations of serotonin . The compound remains detectable in serum for at least 4 days and in urine for at least 6 days .
Dosage Effects in Animal Models
Metabolic Pathways
The metabolism of 5,6-Methylenedioxy-2-aminoindane involves oxidative demethylenation followed by O-methylation and N-acetylation . These pathways give rise to five metabolites, namely, 5,6-dihydroxy-2-aminoindane, 5-hydroxy-6-methoxy-2-aminoindane, N-acetyl-5,6-methylenedioxy-2-aminoindane, N-acetyl-5,6-dihydroxy-2-aminoindane, and N-acetyl-5-hydroxy-6-methoxy-2-aminoindane . The main portion of administered 5,6-Methylenedioxy-2-aminoindane is excreted unchanged .
Transport and Distribution
5,6-Methylenedioxy-2-aminoindane is transported and distributed within cells and tissues by interacting with the serotonin transporter (SERT) . This interaction facilitates its selective release of serotonin in the brain . The compound is well-distributed in the body and remains detectable in serum and urine for several days .
Subcellular Localization
The subcellular localization of 5,6-Methylenedioxy-2-aminoindane is primarily within the synaptic cleft, where it interacts with the serotonin transporter (SERT) to inhibit the reuptake of serotonin . This localization is crucial for its function as a selective serotonin releasing agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5,6-Methylenedioxy-2-aminoindane can be synthesized from 3-(3,4-methylenedioxyphenyl)propionic acid . The synthetic route involves converting the acid to its acid chloride, which is then heated to produce 5,6-Methylenedioxy-1-indanone . Treatment of the indanone with amyl nitrite in methanol with hydrochloric acid affords the hydroxyimino ketone . This intermediate is then reduced to the 2-aminoindan using a palladium on carbon catalyst in glacial acetic acid with catalytic sulfuric acid .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar routes with optimizations for scale, yield, and purity. Industrial processes would also incorporate stringent safety and environmental controls.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Methylenedioxy-2-aminoindane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert intermediates to the desired aminoindane.
Substitution: Substitution reactions can modify the functional groups attached to the indane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon in glacial acetic acid with catalytic sulfuric acid is used for reduction.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction and substitution can produce various substituted aminoindanes.
Comparaison Avec Des Composés Similaires
- 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI)
- 5-Iodo-2-aminoindane (5-IAI)
- 2-Aminoindane (2-AI)
- 5-Methoxy-6-methyl-2-aminoindane (MMAI)
- 5-Methoxy-2-aminoindane (MEAI)
Comparison: 5,6-Methylenedioxy-2-aminoindane is unique due to its non-neurotoxic properties and selective serotonin releasing action . Compared to its analogues, it has a distinct pharmacological profile with reduced stimulant effects and increased entactogenic properties . This makes it a valuable compound for research into safer alternatives to traditional psychoactive substances .
Activité Biologique
5,6-Methylenedioxy-2-aminoindane (MDAI) is an entactogen and a member of the aminoindane family, structurally related to MDMA (3,4-methylenedioxymethamphetamine). It has garnered attention for its psychoactive properties, pharmacological profile, and potential risks associated with its use. This article provides a comprehensive overview of MDAI's biological activity, including its pharmacokinetics, effects on behavior, toxicity, and comparative analysis with other compounds.
MDAI's chemical structure allows it to function primarily as a selective serotonin and norepinephrine releasing agent (SNRA) . It exhibits a unique mechanism of action by preferentially inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) while having a lesser effect on dopamine (DA) transporters. This selectivity is crucial in understanding its empathogenic effects and potential side effects.
Compound | Reuptake Inhibition | Selectivity |
---|---|---|
MDAI | SERT > NET > DAT | Moderate |
MDMA | SERT > DAT > NET | High |
5-IAI | SERT > NET > DAT | Moderate |
Pharmacokinetics
Research indicates that MDAI has rapid pharmacokinetics. In studies involving Wistar rats, maximum serum concentrations were observed approximately 30 minutes post-administration, with significant accumulation in lung tissues. The brain-to-serum ratio was found to be around 4, indicating a strong affinity for central nervous system tissues .
Key Pharmacokinetic Findings:
- Peak Concentration : Achieved within 30 minutes.
- Half-Life : Effects diminish significantly after 6 hours.
- Tissue Accumulation : Notably high in lung tissue.
Behavioral Effects
MDAI has been shown to produce various behavioral effects that mimic those of MDMA but with distinct characteristics. In controlled studies, MDAI administration resulted in increased exploratory behavior and signs of serotonin syndrome at higher doses. The drug also disrupted prepulse inhibition (PPI), indicating potential impacts on sensory processing .
Observed Behavioral Effects:
- Increased Exploratory Activity : Notable at doses of 5-40 mg/kg.
- Serotonin Syndrome Symptoms : Including hyperthermia and perspiration.
- Disruption of PPI : Significant at all tested doses.
Toxicity and Safety Profile
Despite its reputation as a non-neurotoxic alternative to ecstasy, MDAI poses significant risks. Acute toxicity studies have revealed that MDAI can lead to severe outcomes, including fatalities attributed to disseminated intravascular coagulopathy (DIC) and brain edema. The median lethal dose (LD50) was determined to be approximately 28.33 mg/kg via subcutaneous administration .
Summary of Toxicity Findings:
- LD50 Values :
- Subcutaneous: 28.33 mg/kg
- Intravenous: 35 mg/kg
- Acute Effects : Hyperthermia, perspiration, and behavioral changes consistent with serotonin toxicity.
- Fatalities Reported : Linked to serotonin syndrome and overdose situations.
Comparative Analysis with Other Aminoindanes
MDAI is part of a broader class of compounds known as aminoindanes, which includes others like 5-iodoaminoindane (5-IAI). Comparative studies highlight differences in their pharmacological profiles:
Aminoindane | Primary Action | Serotonin Release | Dopamine Release |
---|---|---|---|
MDAI | SNRA | Moderate | Low |
5-IAI | SNRA | High | Moderate |
Case Studies
Several case studies have documented the adverse effects associated with MDAI use. Reports indicate instances of severe intoxication leading to hospitalization or death due to overdose. Notably, the first documented fatalities in the UK involved individuals who had consumed MDAI .
Propriétés
IUPAC Name |
6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-8-1-6-3-9-10(13-5-12-9)4-7(6)2-8/h3-4,8H,1-2,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDRMHHCWZAXJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC3=C(C=C21)OCO3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157741 | |
Record name | 5,6-Methylenedioxy-2-aminoindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132741-81-2 | |
Record name | MDAI | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132741-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MDAI | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132741812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Methylenedioxy-2-aminoindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MDAI | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DMJ6G3XBF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.